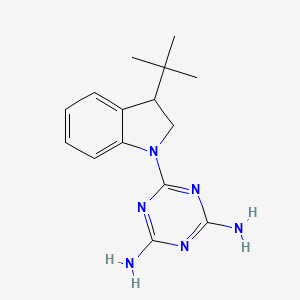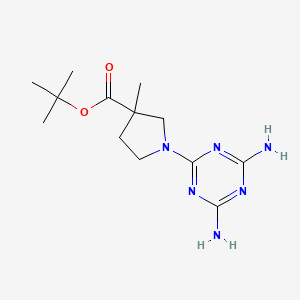
5-chloro-N-ethyl-1-propan-2-yl-N-pyridin-3-ylpyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-ethyl-1-propan-2-yl-N-pyridin-3-ylpyrazole-4-carboxamide is a chemical compound that is commonly used in scientific research. This compound is also known as CZC-24832 and is a type of pyrazole carboxamide. The compound has a molecular weight of 330.83 g/mol and a molecular formula of C16H20ClN3O.
Mechanism of Action
The mechanism of action of 5-chloro-N-ethyl-1-propan-2-yl-N-pyridin-3-ylpyrazole-4-carboxamide is not fully understood. However, it has been shown to inhibit the activity of a protein called glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is involved in several cellular processes, including cell differentiation, proliferation, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-N-ethyl-1-propan-2-yl-N-pyridin-3-ylpyrazole-4-carboxamide have been studied in several in vitro and in vivo models. This compound has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-chloro-N-ethyl-1-propan-2-yl-N-pyridin-3-ylpyrazole-4-carboxamide in lab experiments is its ability to inhibit the activity of GSK-3β. This makes it a useful tool for studying the role of GSK-3β in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can vary depending on the cell type and concentration used.
Future Directions
There are several future directions for research involving 5-chloro-N-ethyl-1-propan-2-yl-N-pyridin-3-ylpyrazole-4-carboxamide. One potential direction is to further explore the therapeutic potential of this compound for the treatment of cancer and neurological disorders. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects in different cell types and concentrations. Finally, future studies could investigate the use of this compound in combination with other therapeutic agents to enhance its efficacy.
Synthesis Methods
The synthesis of 5-chloro-N-ethyl-1-propan-2-yl-N-pyridin-3-ylpyrazole-4-carboxamide involves several steps. The first step involves the synthesis of 3-chloropyridine-4-carboxylic acid, which is then reacted with ethyl chloroacetate to form ethyl 3-chloropyridine-4-carboxylate. The next step involves the reaction of ethyl 3-chloropyridine-4-carboxylate with 2,3-dimethylpyrazole to form 5-chloro-N-ethyl-1-propan-2-yl-N-pyridin-3-ylpyrazole-4-carboxamide.
Scientific Research Applications
5-chloro-N-ethyl-1-propan-2-yl-N-pyridin-3-ylpyrazole-4-carboxamide has been used in several scientific research studies. This compound has been shown to have potential as a therapeutic agent for the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. Additionally, this compound has been shown to have potential as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease.
properties
IUPAC Name |
5-chloro-N-ethyl-1-propan-2-yl-N-pyridin-3-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O/c1-4-18(11-6-5-7-16-8-11)14(20)12-9-17-19(10(2)3)13(12)15/h5-10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNMFYLNZUMDNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CN=CC=C1)C(=O)C2=C(N(N=C2)C(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-ethyl-1-propan-2-yl-N-pyridin-3-ylpyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4,6-Diamino-1,3,5-triazin-2-yl)-5-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B7436478.png)
![1-(3-amino-2-hydroxypropyl)-1-methyl-3-[4-(2-methyl-6-oxo-1H-pyrimidin-4-yl)phenyl]urea](/img/structure/B7436479.png)
![Tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate](/img/structure/B7436482.png)
![2-N-[2-[(2,4-dichlorophenyl)methoxy]ethyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7436490.png)

![tert-butyl N-[(2R)-1-[(4,6-diamino-1,3,5-triazin-2-yl)amino]propan-2-yl]-N-ethylcarbamate](/img/structure/B7436515.png)
![2-N-methyl-2-N-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7436516.png)
![6-[2-[(2-Bromophenyl)methyl]piperidin-1-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B7436528.png)
![Ethyl 2-[1-cyano-2-[3-methyl-4-(trifluoromethoxy)phenyl]-2-oxoethyl]-1,3-thiazole-4-carboxylate](/img/structure/B7436535.png)

![N-[3-fluoro-4-(trifluoromethyl)phenyl]-5-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide](/img/structure/B7436550.png)
![1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-[3-fluoro-4-(trifluoromethyl)phenyl]urea](/img/structure/B7436556.png)
![N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-3-yloxybenzamide](/img/structure/B7436567.png)
![N-[2-methoxy-4-(methylcarbamoyl)phenyl]-3-(phenylsulfanylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7436570.png)